molecular formula C14H19N3O2S B12835229 4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine

4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine

Cat. No.: B12835229
M. Wt: 293.39 g/mol
InChI Key: HXSHQSLQUCDRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-[(dimethylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H19N3O2S/c1-17(2)8-12-13(16-14(15)20-12)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H2,15,16)

InChI Key

HXSHQSLQUCDRSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.